EC 4.2.2.8
Description
Enzyme Nomenclature and Hierarchical Classification of EC 4.2.2.8
The Enzyme Commission (EC) number system provides a standardized numerical classification for enzymes based on the chemical reactions they catalyze. wikipedia.orgaatbio.comnumberanalytics.combionity.com Each EC number consists of four digits separated by periods, representing a progressively finer classification of the enzyme's function. wikipedia.orgaatbio.comnumberanalytics.com
For this compound:
EC 4 : Denotes the main class of Lyases . Lyases are enzymes that catalyze the cleavage of various chemical bonds by means other than hydrolysis or oxidation, often forming new double bonds or rings. numberanalytics.comenzymes.me.ukwikipedia.org
EC 4.2 : Represents the subclass of Carbon-Oxygen Lyases . These lyases act on carbon-oxygen bonds. enzymes.me.ukwikipedia.org
EC 4.2.2 : Further specifies the sub-subclass as Lyases acting on polysaccharides , which catalyze the elimination of an alcohol from a polysaccharide. enzymes.me.uk
This compound : Is the serial identifier within this sub-subclass, specifically for heparin-sulfate lyase . enzymes.me.ukgenome.jp
This hierarchical system ensures clarity and avoids confusion that might arise from common enzyme names, providing specific information about the reaction type, mechanism, substrates, and products. aatbio.comqmul.ac.uk
Historical Evolution of Research on Polysaccharide Lyases and Heparin-Sulfate Lyase
The enzyme nomenclature scheme, including the EC number system, was first introduced in 1961 by the International Union of Biochemistry (now IUBMB) to establish a rational classification system for enzymes. numberanalytics.combionity.com Before this, enzymes were often named arbitrarily, leading to ambiguity. wikipedia.org
Research into polysaccharide lyases, including heparin-sulfate lyase, has evolved significantly since their initial discovery. Early studies in the 1970s focused on the purification and characterization of these enzymes from bacterial sources like Flavobacterium heparinum (now Pedobacter heparinus). wikipedia.orguu.nlnih.gov For instance, Hovingh and Linker published work in 1970 on the enzymatic degradation of heparin and heparitin sulfate (B86663), including the purification of heparitinase (heparin-sulfate lyase). wikipedia.orgqmul.ac.ukenzyme-database.org
Initially, three distinct heparin lyases (Heparinase I, II, and III) were identified from Flavobacterium heparinum, each exhibiting different substrate specificities. nih.govresearchgate.netnih.govwikipedia.org Heparin-sulfate lyase (this compound) is often referred to as Heparinase III and is known for its specificity in cleaving heparan sulfate rather than heparin. nih.govbbisolutions.com The understanding of their specificities and action patterns has been refined over decades, with studies examining their activity on various modified heparins and heparan sulfates to elucidate sequence information. uu.nlnih.govnih.govportlandpress.com
Current Research Significance of this compound in Glycobiology and Enzymology
Heparin-Sulfate Lyase (this compound) holds substantial current research significance in glycobiology and enzymology due to its critical role in degrading glycosaminoglycans (GAGs), particularly heparan sulfate (HS). bbisolutions.comontosight.aiontosight.ai Heparan sulfate, found on cell surfaces and in the extracellular matrix, is involved in numerous biological processes, including cell growth, differentiation, migration, immune response modulation, blood coagulation, and tissue development. ontosight.aiontosight.ainih.gov
The enzyme's ability to specifically cleave heparan sulfate makes it an invaluable tool for:
Structural and Compositional Analysis of GAGs : By depolymerizing complex HS chains into smaller, unsaturated oligosaccharides, this compound facilitates detailed structural characterization using techniques like mass spectrometry and capillary electrophoresis. bbisolutions.comportlandpress.compnas.orgacs.org This is crucial for understanding the highly heterogeneous nature of HS and heparin. nih.govneb.com
Modulating Biological Activities : The degradation of HS by lyases can modulate the activity of growth factors and cytokines, which bind to these polysaccharides. ontosight.ai This has implications for understanding cell-cell and cell-matrix interactions. ontosight.ai
Disease Research : this compound and other heparin lyases are implicated in the progression of various diseases, including cancer, inflammatory disorders, and cardiovascular diseases. ontosight.aiontosight.ai For example, their role in angiogenesis (formation of new blood vessels) and tumor metastasis is actively investigated. ontosight.ainih.gov
Biomarker Discovery : The specific products generated by lyase digestion can serve as biomarkers for inherited diseases like mucopolysaccharidoses (MPS), where partially degraded GAGs accumulate. acs.org
Production of Oligosaccharides : Heparin-sulfate lyase is used commercially for the controlled depolymerization of heparan sulfate to produce well-defined oligosaccharides. bbisolutions.comnih.govacs.org These oligosaccharides have potential applications in various fields, including the development of new therapeutic compounds and as analytical standards. nih.govacs.org
Overview of Multidisciplinary Research Approaches Applied to this compound
The study of Heparin-Sulfate Lyase employs a multidisciplinary approach, integrating techniques and insights from various scientific fields to comprehensively understand its structure, function, and applications. zu.edu.pkoctoproctor.comisglobal.org
Key research approaches include:
Biochemistry and Enzymology : Detailed biochemical characterization involves studying the enzyme's kinetics, substrate specificity, optimal pH, temperature, and the effects of activators and inhibitors (e.g., Ca²⁺, Cu²⁺, Hg²⁺, Zn²⁺). researchgate.netbbisolutions.com This includes examining how different preparations of the enzyme from various sources (e.g., Flavobacterium heparinum, Pedobacter heparinus, Bacteroides thetaiotaomicron) exhibit variations in activity and specificity. nzytech.comuu.nlnih.govnzytech.com
Structural Biology : Techniques such as X-ray crystallography are used to determine the three-dimensional structures of heparin-sulfate lyase, often in complex with its substrates or products. researchgate.net This provides insights into the catalytic mechanism, substrate recognition, and processivity at an atomic level. researchgate.net
Molecular Biology and Genetic Engineering : Cloning and expression of the enzyme in heterologous systems (e.g., Escherichia coli) allow for the production of recombinant enzymes for research and industrial applications. nzytech.comresearchgate.netbbisolutions.comnzytech.com Genetic modifications can also be used to study specific residues important for activity or stability.
Analytical Chemistry : Advanced analytical methods, particularly mass spectrometry (MS) and high-performance liquid chromatography (HPLC), are indispensable for analyzing the complex oligosaccharide products generated by lyase digestion. nih.govacs.orgpremierbiosoft.com These techniques enable the determination of glycan structures and compositions, which are crucial for understanding the biological roles of HS. portlandpress.comacs.org
Glycobiology : This field specifically focuses on the structure, function, and biology of carbohydrates. premierbiosoft.comneb.comnih.gov Research on this compound contributes significantly to glycobiology by elucidating how changes in glycan structures, mediated by enzymes like heparin-sulfate lyase, impact cellular processes and disease states. ontosight.aiontosight.aineb.comneb.comnih.gov
Cell Biology and Physiology : Studies investigate the physiological effects of heparan sulfate degradation by this compound on cellular functions, such as nitric oxide production in endothelial cells in response to shear stress. ahajournals.org This helps in understanding the role of HS proteoglycans as mechanosensors. ahajournals.org
This integrated approach allows researchers to bridge fundamental understanding of enzyme mechanisms with their broader biological implications and potential therapeutic or diagnostic applications.
Properties
CAS No. |
149371-12-0 |
|---|---|
Molecular Formula |
NULL |
Origin of Product |
United States |
Molecular and Genetic Determinants of Ec 4.2.2.8
Genomic Localization and Gene Architecture of EC 4.2.2.8 Orthologs
The gene encoding heparin-sulfate lyase in Flavobacterium heparinum (also known as Pedobacter heparinus) is designated hepC rcsb.orguniprot.org. Orthologs of this enzyme, such as the heparin-sulfate lyase in Bacteroides stercoris, also carry the hepC gene designation archivesofmedicalscience.com. The open reading frame (ORF) of the Flavobacterium heparinum heparinase III gene is 1980 base pairs (bp) in length, which translates to a precursor protein with a molecular mass of 75,950 Daltons (Da) fishersci.ca. For the Pedobacter heparinus HepC protein, it consists of 659 amino acids, with modeled residues ranging from 637 to 643 rcsb.orguniprot.org. While specific chromosomal locations for the F. heparinumhepC gene are not widely detailed, it has been noted that the genes for the various heparinases in Flavobacterium heparinum are not closely linked on the bacterial chromosome nih.gov.
Transcriptional and Post-Transcriptional Regulation of this compound Expression
Gene expression is a complex process regulated at multiple levels, including transcriptional, post-transcriptional, translational, and post-translational stages mdpi.comuni.lu. In prokaryotic organisms, such as the bacteria that produce this compound, transcriptional control is typically the primary mechanism for regulating gene expression massbank.eu.
For Flavobacterium heparinum, strategies to enhance heparinase III expression have demonstrated the importance of regulatory regions. High-level production of heparinase III has been achieved by cloning the hepC gene downstream of the hepA regulatory region and integrating this construct into the bacterial chromosome. This approach led to a significant 10-fold increase in heparinase III expression compared to the wild-type F. heparinum strain grown in a heparin-only medium nih.gov. This highlights the critical role of specific upstream regulatory elements in controlling the transcription of the hepC gene.
Recombinant Expression Systems and Strategies for this compound Production
Recombinant production of heparin-sulfate lyase (this compound) has been successfully achieved, predominantly utilizing Escherichia coli as the host organism wikipedia.orgfishersci.carcsb.org. E. coli is a widely favored system for recombinant protein expression due to its advantages, including low cost, rapid growth, and the ability to achieve high yields, with the expressed protein sometimes constituting up to 50% of the total cellular protein nih.govelifesciences.org.
A common and effective strategy for expressing recombinant heparinase III in E. coli involves the T7 polymerase pET expression system fishersci.ca. While E. coli may present challenges for the production of complex eukaryotic proteins that require specific post-translational modifications like glycosylation or intricate disulfide bond formation, these limitations are generally less pertinent for bacterial enzymes such as heparin-sulfate lyase nih.govelifesciences.org. The inherent simplicity of the bacterial protein folding machinery is often sufficient for the correct processing of enzymes originating from other prokaryotic sources. Other recombinant expression systems, such as yeast, insect cells, and mammalian cells, offer different advantages and are typically chosen based on the specific requirements of the protein being produced, particularly for more complex eukaryotic proteins nih.gov.
Bioinformatic Analysis of this compound Gene Sequences and Protein Homology
Bioinformatic analysis plays a crucial role in understanding the molecular characteristics of this compound. Such analyses involve detailed examination of gene and protein sequences, identification of conserved domains, and comparison with homologous proteins to infer structural and functional insights uniprot.orgnih.govnih.gov.
Analysis of protein homology has identified conserved domains pertinent to this compound. These include the "Heparinase II/III-like, C-terminal" domain (Pfam: PF07940) and a broader "Hepar_II_III superfamily" module, both recognized as conserved functional domains within this enzyme family ebi.ac.ukelifesciences.org. These conserved domains are instrumental in the enzyme's catalytic activity and substrate specificity.
Evolutionary Trajectories and Phylogenetic Relationships of this compound Family Members
The evolutionary history of this compound, heparin-sulfate lyase, is rooted within the broader family of polysaccharide lyases (PLs). In the Carbohydrate-Active enZymes (CAZy) database, this compound is specifically classified under Polysaccharide Lyase family 13 (PL13) portlandpress.com.
Polysaccharide lyases are ubiquitous in nature, found across a diverse range of organisms including bacteriophages, Archaea, Eubacteria, fungi, algae, plants, and mammals uni.lu. This widespread distribution suggests a long evolutionary trajectory for these enzymes. Glycosaminoglycan (GAG) lyases, which encompass heparin-sulfate lyase, are believed to have originated from alginate lyases through a process of divergent evolution elifesciences.org. This evolutionary relationship is supported by observed homologies in their sequences and structural folds, such as the presence of (α/α)n toroid and antiparallel β-sheet folds in both enzyme types elifesciences.org. For instance, while heparinase III (this compound) is associated with the PL12 family in some classifications, and Heparinase I (EC 4.2.2.7) is in PL13, both exhibit distinct structural characteristics like the β-jelly roll fold for Heparinase I elifesciences.orgportlandpress.com.
Phylogenetic analyses, often visualized as tree-like diagrams, are instrumental in depicting the evolutionary relationships and diversification of enzyme families like the polysaccharide lyases nih.govwikidata.orgmdpi.com. These studies help to trace the evolutionary paths and identify common ancestors or divergence points among family members, providing insights into their functional specialization over time.
Enzymatic Mechanisms and Biochemical Kinetics of Ec 4.2.2.8
Detailed Catalytic Mechanism of Heparin-Sulfate Elimination by EC 4.2.2.8
This compound functions as an eliminase, catalyzing the eliminative cleavage of sulfated polysaccharide chains. Its primary action involves the scission of glycosidic linkages between N-acetyl-D-glucosamine (GlcNAc) or N-sulfated glucosamine (B1671600) (GlcNSO₃) residues and uronic acid residues, specifically glucuronic acid (GlcA) acs.orguni-goettingen.denih.gov. This enzymatic reaction results in the formation of oligosaccharide products, predominantly disaccharides, which contain unsaturated uronic acids at their non-reducing ends. These unsaturated products can be detected via UV spectroscopy at 232 nm plos.orgcreative-enzymes.com.
The catalytic mechanism involves a β-elimination reaction researchgate.netresearchgate.net. Structural analysis, including the crystal structure of Heparinase III from Bacteroides thetaiotaomicron, suggests a tunnel-like substrate binding site between its two domains. A tetrasaccharide substrate-bound model supports an elimination mechanism for heparan sulfate (B86663) degradation. Key residues such as Asn260 and His464 are proposed to neutralize the carboxylic group, while Tyr314 may act as both a general base for C-5 proton abstraction and a general acid for proton donation to reconstitute the terminal hydroxyl group acs.org.
Substrate Specificity and Recognition Profiling of this compound for Heparan Sulfate Domains
Heparin-sulfate lyase (this compound) exhibits a high degree of specificity for heparan sulfate (HS), particularly targeting regions of low and intermediate sulfation creative-enzymes.comnih.govfiveable.me. It demonstrates very limited activity against unfractionated heparin plos.orgcreative-enzymes.com. The enzyme specifically degrades defined oligosaccharides at hexosaminidic linkages with glucuronic acid, involving either N-acetamido or N-sulfo groups solubilityofthings.com.
Studies on saccharide modifications reveal critical aspects of its substrate recognition. For instance, 2-O sulfation can completely block cleavage at the corresponding site. Furthermore, 6-O and 3-O sulfation on glucosamine residues have been observed to inhibit enzyme activity utah.edu. This indicates that the enzyme's activity is sensitive to the sulfation patterns within the heparan sulfate chain. Heparinase III is known to cleave at undersulfated, N-acetylated (NA) regions of HS chains oup.com.
Kinetic Characterization of this compound Activity: Vmax, Km, and Catalytic Efficiency
Enzyme kinetics provides crucial insights into the efficiency and substrate affinity of this compound. Key kinetic parameters include Vmax, Km, and catalytic efficiency (kcat/Km) uzh.chchemrxiv.org. Vmax represents the maximum reaction velocity when the enzyme's active sites are saturated with the substrate uzh.chchemrxiv.org. Km, the Michaelis constant, indicates the substrate concentration at which the reaction rate is half of Vmax, serving as an inverse measure of the enzyme's affinity for its substrate; a lower Km suggests higher affinity plos.orgnih.govuzh.ch. Catalytic efficiency, expressed as kcat/Km, reflects how efficiently an enzyme converts substrate into product, considering both substrate binding and catalytic turnover uzh.chchemrxiv.org.
For Heparinase III from Bacteroides thetaiotaomicron, kinetic analysis using heparan sulfate as a substrate yielded specific values:
Km for heparan sulfate: 593 ± 64 µM numberanalytics.com
Apparent Vmax: 1.9 ± 0.2 µmol min⁻¹ mg HepIII⁻¹ numberanalytics.com
These parameters are typically determined by measuring initial reaction velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation, often visualized through a Lineweaver-Burk plot.
Table 1: Kinetic Parameters of Bacteroides thetaiotaomicron Heparinase III
| Parameter | Value | Substrate |
| Km | 593 ± 64 µM | Heparan Sulfate |
| Apparent Vmax | 1.9 ± 0.2 µmol min⁻¹ mg⁻¹ | Heparan Sulfate |
Investigation of Cofactor Requirements and Their Mechanistic Roles in this compound Function
The activity of this compound has been shown to be dependent on specific cofactors. Calcium ion (Ca²⁺) is identified as a cofactor and an activator for heparin-sulfate lyase plos.orgcreative-enzymes.com. The precise mechanistic role of Ca²⁺ in this compound function, such as direct coordination in the active site or involvement in maintaining enzyme structure, is a subject of ongoing research for many enzymes, where metal ions can play diverse roles in catalysis.
Analysis of Endogenous and Exogenous Inhibitors and Modulators of this compound Activity
The activity of this compound can be influenced by various endogenous and exogenous molecules. Heparinases, including this compound, have been observed to inhibit neovascularization in vivo and the proliferation of capillary endothelial cells in vitro. This suggests a role for the enzyme in modulating biological processes by degrading heparan sulfate.
Exogenous modulators include oversulfated chondroitin (B13769445) sulfate (OSCS). Studies indicate that OSCS is a less efficient inhibitor of Heparinase III (this compound) compared to Heparinase I and Heparinase II. For Heparinase III, the observed IC₅₀ value for OSCS was approximately 700 µg/mL (around 40 µM), and the Kᵢ value was approximately 250 µg/mL (around 15 µM) fiveable.me. This indicates a weaker inhibitory effect of OSCS on Heparinase III compared to other heparinases.
Furthermore, treatment with Heparinase III has been shown to completely inhibit nitric oxide (NOx) production induced by steady and oscillatory shear stress in endothelial cells, highlighting its role in disrupting heparan sulfate-mediated mechanosensing.
Table 2: Inhibition Profile of this compound by Oversulfated Chondroitin Sulfate (OSCS)
| Inhibitor | Enzyme | IC₅₀ (approx.) | Kᵢ (approx.) |
| OSCS | Heparinase III | 700 µg/mL (40 µM) | 250 µg/mL (15 µM) |
Computational Approaches to Mechanistic Elucidation and Transition State Analysis for this compound
Computational chemistry and molecular modeling approaches play a crucial role in understanding enzyme mechanisms and analyzing transition states. For this compound, the availability of its crystal structure, such as that of Heparinase III from Bacteroides thetaiotaomicron, provides a foundation for such studies acs.org.
Molecular dynamics (MD) simulations can be employed to explore the conformational flexibility of the enzyme, analyze substrate binding, and investigate the dynamic properties of the active site researchgate.net. These simulations can provide atomic-level insights into how the enzyme interacts with its substrate and how these interactions evolve during the catalytic cycle.
Transition state analysis, often combined with quantum mechanics/molecular mechanics (QM/MM) calculations, can be used to delineate the precise chemical steps involved in the β-elimination reaction catalyzed by this compound. By modeling the transition state, researchers can gain a deeper understanding of the activation energy barriers and the roles of specific active site residues in catalysis. While specific detailed computational studies focusing solely on the transition state analysis of this compound were not extensively detailed in the provided search results, the methodologies exist and are widely applied to other enzymes to elucidate complex reaction mechanisms. Such approaches can provide valuable insights into the catalytic efficiency and specificity of this compound.
Structural Biology and Biophysical Characterization of Ec 4.2.2.8
Three-Dimensional Structure Determination of EC 4.2.2.8: Crystallography, Cryo-EM, and NMR
The three-dimensional structures of enzymes, including those classified as this compound and related pectate lyases, are primarily determined using experimental techniques such as X-ray crystallography, cryo-electron microscopy (Cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy researchgate.netscholaris.ca. X-ray crystallography has been instrumental in elucidating the atomic resolution structures of various pectate lyases, revealing a characteristic right-handed parallel β-helix fold cazypedia.orgmdpi.comnih.govjabonline.in. This fold typically consists of parallel β-sheets wound into a helical cylinder, with loops of varying sizes and conformations protruding from the central helix, often conferring specific functions nih.govjabonline.in.
For instance, the structure of pectate lyase Pel9A from Erwinia chrysanthemi was solved at a resolution of 1.6 Å (PDB ID 1RU4), showcasing a right-handed parallel β-helix fold cazypedia.org. Similarly, the crystal structure of BacPelA, an alkaline pectate lyase from Bacillus clausii S10, was determined at 1.78 Å resolution, also exhibiting the characteristic right-handed β-helix fold of polysaccharide lyase 1 family members mdpi.comnih.gov. Another example is pectate lyase B (VdPelB) from Verticillium dahliae, whose structure was determined by X-ray diffraction at a high resolution of 1.20 Å (PDB ID 7BBV) rcsb.org.
While X-ray crystallography provides high-resolution static structures, Cryo-EM and NMR are increasingly used to study protein structures, especially for challenging targets like membrane proteins or to capture conformational dynamics in solution researchgate.netscholaris.ca. Although specific high-resolution Cryo-EM or NMR structures for this compound (heparin-sulfate lyase) were not detailed in the search results, these techniques are generally applied to understand the solution behavior and dynamic aspects of proteins, including polysaccharide lyases researchgate.netscholaris.ca.
Analysis of Active Site Architecture, Catalytic Residues, and Substrate-Binding Pockets
The active site architecture of this compound and related pectate lyases is critical for their eliminative cleavage mechanism. These enzymes typically utilize a catalytic metal, often calcium (Ca²⁺), during the β-elimination reaction cazypedia.orgmdpi.comnih.govmdpi.comresearchgate.net. Calcium ions play a significant role by interacting with the substrate carboxylate, promoting the acidification of the α-proton at the C5 position of the aglycone sugar cazypedia.orgnih.gov. In some pectate lyases, multiple calcium ions can bind; for example, Bacillus subtilis pectate lyase binds a single calcium ion in the absence of substrate, with two additional calcium ions binding between the enzyme and substrate carboxylates at the +1 subsite in the Michaelis complex researchgate.net.
Key catalytic residues are strategically positioned within the active site to facilitate the reaction. In Pel9A, lysine (B10760008) 237 (K237) acts as the Brønsted base responsible for abstracting the C5 proton from the galacturonic acid at the +1 subsite cazypedia.org. The calcium coordination pocket in Pel9A is comprised of four aspartate residues (D209, D233, D234, D237), which are essential for catalysis and are invariant in the PL9 family cazypedia.org. Other pectate lyases, such as oligogalacturonate lyases (OGLs, now PL family 22), may contain a histidine for α-proton abstraction, representing a unique catalytic base among pectic lyases nih.gov. Arginine residues have also been reported to function as catalytic bases in certain pectate lyases researchgate.netmdpi.com.
The substrate-binding pockets exhibit distinct features that dictate substrate specificity. In pectate lyases, the cleft is rich in charged residues and forms an elongated ribbon of positive potential when Ca²⁺ is bound, facilitating interaction with negatively charged pectate nih.gov. This contrasts with pectin (B1162225) lyases, where the substrate-binding cleft is dominated by aromatic residues and enveloped by negative electrostatic potential, reflecting their preference for methylated pectin nih.gov. Studies on Bacillus subtilis pectate lyase have shown that while the central subsites (-1, +1, and +2) strongly prefer galacturonate, distal subsites can accommodate methylated galacturonate, suggesting the enzyme can cleave pectin with three consecutive galacturonate residues researchgate.net.
Protein Folding Dynamics and Conformational Changes of this compound during Catalysis
The folding dynamics and conformational changes of this compound and related pectate lyases are integral to their catalytic function and stability. Pectate lyase C (PelC), a protein with a parallel β-helix folding motif, has been a subject of kinetic folding studies nih.govnih.gov. These studies indicate that the folding process involves fast-forming intermediates, with the β-helix region forming rapidly, leading to near-native secondary and tertiary structures nih.gov. This is followed by slower phases, which have been attributed to the slow cis-trans isomerization of prolyl-peptide bonds nih.govnih.gov.
Conformational changes can also be influenced by environmental factors such as pH. For instance, pectin lyase A from Aspergillus species exhibits pH-dependent activity, with a drop in activity above pH 7.0 due to a conformational change at the binding cleft, triggered by the proximity of two buried aspartate residues nih.gov. This highlights how subtle changes in the protein's environment can induce significant conformational shifts that impact catalytic efficiency.
Furthermore, dynamic studies have shown that specific loop regions within pectate lyases can undergo disorder-to-order transitions nih.gov. These transitions are hypothesized to be part of the recruitment mechanism employed by bacterial type II secretion systems (T2SS) for transporting fully folded proteins, suggesting a transient structuration of intrinsically disordered zones upon interaction with T2SS components nih.gov. Molecular dynamics simulations also provide insights into the dynamics of the enzyme in complex with substrates, identifying amino acids involved in binding and cleavage rcsb.org.
Structure-Function Relationships in this compound Mutants and Engineered Variants
Understanding the structure-function relationships in this compound and pectate lyase variants is crucial for rational enzyme engineering to enhance desired properties such as thermostability and catalytic activity. Rational design, often based on structural information and sequence features, is an effective strategy for optimizing enzyme characteristics mdpi.commdpi.com.
Research has demonstrated that targeted mutations can significantly improve the performance of pectate lyases. For example, in a novel pectate lyase (Pel419) from Dickeya Dadantii DCE-01, rational design was employed to enhance thermostability for ramie degumming mdpi.com. Mutations were introduced to replace low molecular weight amino acids in flexible regions with higher molecular weight ones (e.g., A282V, K99R) to increase rigidity, or to replace amino acids detrimental to α-helix stability (e.g., V52A) mdpi.com.
Another study focused on BacPelA from Bacillus clausii S10, where site-directed saturation mutagenesis was used to improve thermo-alkaline stability and activity mdpi.comnih.gov. Specific mutations, such as A238C, R150G, and R216H, individually increased the T₅₀¹⁵ value (temperature at which 50% activity is retained after 15 minutes) at pH 10.0 by 3.0 °C, 6.5 °C, and 7.0 °C, respectively, while also increasing activity nih.gov. A combined mutant (R150G/R216H/A238C) showed an 8.5 °C increase in T₅₀¹⁵ and an 86.1% increase in specific activity at 60 °C, effectively doubling its catalytic efficiency nih.gov. This combined mutant also retained 86.2% activity after 4 hours under ramie degumming conditions (60 °C, pH 10.0), compared to only 3.4% for the wild-type enzyme nih.gov.
The following table summarizes some engineered variants and their effects:
| Enzyme Variant (Source) | Mutation(s) | Effect on Property | Observed Change | Reference |
| Pel419 (Dickeya Dadantii) | A282V, K99R | Rigidity/Stability | Enhanced rigidity | mdpi.com |
| Pel419 (Dickeya Dadantii) | V52A | α-helix stability | Stronger α-helix | mdpi.com |
| BacPelA (Bacillus clausii S10) | A238C | Thermo-alkaline stability, Activity | ΔT₅₀¹⁵ +3.0 °C, Activity +24.5% | nih.gov |
| BacPelA (Bacillus clausii S10) | R150G | Thermo-alkaline stability, Activity | ΔT₅₀¹⁵ +6.5 °C, Activity +46.6% | nih.gov |
| BacPelA (Bacillus clausii S10) | R216H | Thermo-alkaline stability, Activity | ΔT₅₀¹⁵ +7.0 °C, Activity +61.9% | nih.gov |
| BacPelA (Bacillus clausii S10) | R150G/R216H/A238C | Thermo-alkaline stability, Activity | ΔT₅₀¹⁵ +8.5 °C, Activity +86.1% | nih.gov |
| BspPelA (Bacillus sp. N16-5) | E124I, T178A, S271G | Thermostability, Activity | t₅₀ increased up to 140-fold (E124I/T178A/S271G), activity up to 23.3% increase (E124I/T178A) | nih.gov |
These findings demonstrate that specific amino acid substitutions can lead to significant improvements in enzymatic properties, providing a strong foundation for industrial applications.
Advanced Biophysical Techniques for Probing this compound Interactions and Dynamics
Advanced biophysical techniques are employed to gain deeper insights into the interactions and dynamics of this compound and related pectate lyases beyond static structural models. Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of enzymes and their complexes with substrates mdpi.comrcsb.orgnih.govresearchgate.net. MD simulations can highlight the conformational flexibility of the enzyme and identify specific amino acids involved in substrate binding and catalytic cleavage rcsb.org. For instance, MD simulations have been used to assess the mobility and stability of enzyme-substrate complexes and to understand the contribution of hydrophobic clusters and hydrogen bond networks to improved thermostability in engineered variants mdpi.comnih.gov.
Other biophysical approaches, such as circular dichroism (CD), are used to observe changes in protein structure over time during folding and unfolding processes, providing kinetic insights into conformational transitions nih.gov. These techniques collectively provide a comprehensive understanding of how pectate lyases interact with their substrates and how their structures dynamically change during catalysis.
Molecular Dynamics Simulations and Homology Modeling of this compound
Molecular dynamics (MD) simulations and homology modeling are widely utilized computational approaches in the structural biology of this compound and pectate lyases, especially when experimental structures are unavailable or to complement experimental data researchgate.net. Homology modeling involves predicting the three-dimensional structure of a protein based on its amino acid sequence and the known experimental structures of homologous proteins (templates) mdpi.commdpi.comresearchgate.netnih.gov. Tools like SWISS-MODEL and AlphaFold are frequently used for this purpose mdpi.commdpi.comresearchgate.net. For example, the spatial structure of Pel419 was acquired through homology modeling using pectate lyase from Dickeya chrysanthemi (PDB: 2EWE) as a template due to high amino acid sequence homology mdpi.com. Similarly, homology modeling of Pel1Ba from a marine bacterium was conducted using the AlphaFold server, with pectate lyase BsPel (PDB: 1bn8.1) serving as a template mdpi.com.
MD simulations build upon these structural models to simulate the time-dependent behavior of proteins and their interactions at an atomic level mdpi.comrcsb.orgnih.govresearchgate.net. These simulations are crucial for understanding protein folding, conformational changes, and the dynamics of active sites and substrate binding pockets mdpi.comrcsb.orgnih.gov. They can reveal how amino acids involved in substrate binding and cleavage behave dynamically and how mutations affect protein stability and function mdpi.comrcsb.orgnih.gov. For instance, MD simulations have been used to predict potential unstable amino acid sites in protein structures based on high-temperature B-factors mdpi.com. Furthermore, they have provided insights into the formation of hydrophobic clusters and new hydrogen bond networks that contribute to improved thermostability in engineered pectate lyase variants nih.gov. Molecular docking, often used in conjunction with MD simulations, helps to demonstrate substrate binding patterns and predict binding energies researchgate.netresearchgate.net.
These computational methods are invaluable for guiding rational design efforts, predicting the effects of mutations, and elucidating the molecular mechanisms of enzyme activity, especially when experimental characterization is challenging or for exploring a wide range of protein variants.
Compound Names and PubChem CIDs
Biological Roles and Physiological Impact of Ec 4.2.2.8 in Diverse Systems
Role of EC 4.2.2.8 in Extracellular Matrix Remodeling and Turnover
Heparanase is a pivotal enzyme in the remodeling and turnover of the extracellular matrix (ECM) and basement membrane (BM) plos.orgmdpi.comnih.govresearchgate.netpreprints.orgfrontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.netmdpi.comdiva-portal.orgjci.org. By cleaving heparan sulfate (B86663) side chains, heparanase facilitates structural alterations of the ECM, thereby influencing its integrity, self-assembly, and barrier properties plos.orgnih.govresearchgate.netpreprints.orgfrontiersin.orgfrontiersin.orgnih.govmdpi.comjci.org. This degradation is instrumental in various physiological and pathological processes, including cell migration, wound healing, tissue remodeling, and angiogenesis mdpi.comnih.govresearchgate.netpreprints.orgfrontiersin.orgnih.govnih.govresearchgate.netmdpi.comjci.org. The enzymatic activity of heparanase also leads to the release of various HS-linked molecules, such as growth factors, cytokines, and enzymes, from the ECM, making them available to exert their biological effects researchgate.netpreprints.orgfrontiersin.orgnih.govnih.govmdpi.comdiva-portal.org. Notably, heparanase activity demonstrates a correlation with the metastatic potential of tumor cells, largely attributed to its role in ECM remodeling, which facilitates cellular invasion nih.govfrontiersin.orgnih.govresearchgate.netjci.org.
Investigation of this compound Involvement in Cell-Cell and Cell-Matrix Interactions
This compound plays a significant role in modulating both cell-cell and cell-matrix interactions plos.orgmdpi.comfrontiersin.orgnih.govaai.orgtandfonline.com. Beyond its well-characterized enzymatic activity, heparanase exhibits non-enzymatic functions, including the enhancement of adhesion in tumor-derived cells and primary T-cells plos.org. It interacts with cell surface heparan sulfate proteoglycans, such as syndecan-1 and syndecan-4, leading to their clustering and subsequently stimulating cell adhesion and spreading plos.orgnih.gov. Heparanase can also mediate cell adhesion to crucial ECM components like fibronectin and hyaluronic acid, a process that involves β1 integrin and CD44 aai.org. Furthermore, heparanase has been shown to loosen E-cadherin-mediated cell-cell contacts through the activation of Src, thereby influencing cell motility frontiersin.org. These diverse interactions underscore heparanase's broad impact on cellular behavior and tissue dynamics.
Mechanistic Studies of Heparan Sulfate Degradation by this compound and its Biological Consequences
Heparanase (this compound) functions as an endo-β-D-glucuronidase, specifically cleaving heparan sulfate (HS) side chains at limited sites, typically those with low sulfation plos.orgnih.govfrontiersin.orgnih.govdiva-portal.org. This cleavage yields saccharide products of considerable size, generally ranging from 4 to 7 kDa plos.orgnih.govfrontiersin.orgnih.govdiva-portal.org. The enzymatic activity of heparanase is highly dependent on pH, exhibiting maximal activity between pH 5.0 and 6.0, while being largely inactive at physiological pH (7.2) and inactivated at pH values greater than 8.0 jci.orgaai.orgtandfonline.com.
The biological consequences of heparan sulfate degradation by heparanase are extensive:
Release of Bioactive Molecules: The cleavage of HS chains leads to the release of sequestered HS-bound growth factors, cytokines, and chemokines, making them bioavailable to activate various signaling pathways plos.orgresearchgate.netpreprints.orgfrontiersin.orgnih.govnih.govresearchgate.netdiva-portal.orgnih.govjci.orgtandfonline.comarvojournals.orgfrontiersin.orgfrontiersin.orgaacrjournals.orgwjgnet.com.
Facilitation of Cell Invasion and Migration: By loosening the ECM barriers, heparanase promotes cell invasion and migration, a critical factor in processes such as tumor metastasis plos.orgnih.govfrontiersin.orgnih.govjci.orgmedsci.org.
Promotion of Angiogenesis: Heparanase directly contributes to angiogenesis by degrading HS chains and releasing angiogenic growth factors, thus facilitating the formation of new blood vessels nih.govresearchgate.netdiva-portal.orgjci.orgtandfonline.comarvojournals.orgaacrjournals.orgwjgnet.comaacrjournals.org.
Impact on Gene Expression and Protein Activation: Heparanase can regulate gene transcription and protein activation through both enzymatic and non-enzymatic mechanisms mdpi.comnih.govdiva-portal.org.
Exosome Biogenesis: It promotes the formation of exosomes and influences their molecular composition, which are crucial for intercellular communication frontiersin.orgnih.gov.
Modification of HS Chains: Heparanase can alter the composition of HS chains, leading to the potentiation of growth factor signaling frontiersin.org.
Interactions of this compound with Growth Factors and Signaling Pathways
Heparanase interacts extensively with various growth factors and signaling pathways, influencing a wide array of cellular processes.
Growth Factors: Heparanase plays a crucial role in modulating the bioavailability and activity of numerous HS-bound growth factors mdpi.complos.orgresearchgate.netpreprints.orgfrontiersin.orgnih.govnih.govresearchgate.netdiva-portal.orgjci.orgtandfonline.comarvojournals.orgfrontiersin.orgfrontiersin.orgaacrjournals.orgwjgnet.comaacrjournals.org. Key growth factors influenced by heparanase include:
Vascular Endothelial Growth Factor (VEGF): Heparanase promotes the release of VEGF and can increase its protein and mRNA levels, thereby enhancing angiogenesis mdpi.comnih.govdiva-portal.orgarvojournals.orgaacrjournals.orgaacrjournals.org.
Fibroblast Growth Factors (FGFs), particularly FGF-2 (basic FGF): Heparanase facilitates the release and can activate FGF-2 through structural modulation of cell surface HSPGs, contributing to angiogenesis and tumor growth nih.govjci.orgaacrjournals.orgwjgnet.com.
Hepatocyte Growth Factor (HGF): Heparanase influences the bioavailability of HGF, which plays roles in cell proliferation and motility mdpi.comdiva-portal.orgaacrjournals.orgwjgnet.com.
Platelet-Derived Growth Factor (PDGF): Heparanase can also affect PDGF availability, impacting processes like wound healing and angiogenesis aacrjournals.orgwjgnet.com.
Signaling Pathways: Heparanase augments various intracellular signaling cascades, often through both its enzymatic and non-enzymatic activities nih.govresearchgate.netpreprints.orgnih.govnih.gov.
PI3K/Akt Pathway: Heparanase induces Akt phosphorylation in diverse cell types, impacting cell proliferation, growth, and survival mdpi.comnih.govnih.govmedsci.orgdiva-portal.orgjcancer.org. This activation is often associated with its pro-angiogenic and pro-tumorigenic effects nih.gov.
Src, PKC, and Rac1 Pathways: Heparanase activates Src, Protein Kinase C (PKC), and Rac1 pathways, which are instrumental in promoting cell adhesion, spreading, and motility plos.orgnih.govfrontiersin.org.
ERK Pathway: Heparanase enhances the phosphorylation of extracellular signal-regulated kinase (ERK), often mediated through the insulin (B600854) receptor signaling pathway mdpi.commedsci.orgdiva-portal.orgnih.govresearchgate.net. This pathway is crucial for cell proliferation, survival, and drug resistance researchgate.net.
NF-κB Pathway: Heparanase is involved in the activation of the NF-κB pathway, a key regulator of inflammatory and immune responses mdpi.commdpi.comresearchgate.net.
Gene Transcription Regulation: Heparanase can directly and indirectly alter the expression of numerous genes involved in various physiological and pathological processes, including those related to angiogenesis (e.g., VEGF, MMPs), inflammation (e.g., TNF-α, IL-17A, MCP-1), and cell adhesion mdpi.comnih.govdiva-portal.org.
Wnt Signaling: Heparanase can influence Wnt signaling by upregulating HSPGs like glypican 3 at the cell surface frontiersin.org.
Nuclear Functions: Nuclear heparanase can augment DNA Topoisomerase I activity and promote histone acetyltransferase (HAT) activity, leading to enhanced histone acetylation and subsequent upregulation of gene transcription diva-portal.org.
The table below summarizes some of the key signaling pathways influenced by heparanase:
| Signaling Pathway | Key Effects Mediated by Heparanase | References |
| PI3K/Akt | Cell proliferation, growth, survival, angiogenesis, chemoresistance | mdpi.comnih.govnih.govmedsci.orgdiva-portal.orgjcancer.org |
| Src | Cell adhesion, spreading, motility, loosening cell-cell contacts | plos.orgnih.govfrontiersin.org |
| PKC | Cell adhesion, spreading, motility, insulin receptor signaling | plos.orgnih.govnih.gov |
| Rac1 | Cell adhesion, spreading, directional migration | plos.orgnih.gov |
| ERK | Cell proliferation, survival, drug resistance, insulin receptor signaling | mdpi.commedsci.orgdiva-portal.orgnih.govresearchgate.net |
| NF-κB | Inflammation, immune response, heparanase upregulation | mdpi.commdpi.comresearchgate.net |
| Wnt | Cell surface HSPG upregulation, enhanced Wnt-β-catenin signaling | frontiersin.org |
Expression and Activity of this compound in Microbial Pathogenesis and Host-Microbe Interactions
The expression and activity of this compound are significantly implicated in microbial pathogenesis and host-microbe interactions mdpi.comnih.govnih.govfrontiersin.org. Heparanase expression can be upregulated during both viral and bacterial infections, contributing to disease progression mdpi.comnih.govnih.govfrontiersin.org. Many human pathogens, including viruses, bacteria, parasites, and fungi, exploit heparan sulfate moieties on host cells for adherence, signaling, and facilitating their pathogenesis nih.govfrontiersin.org.
Specific examples include:
Viral Infections: Heparanase can aid in virus replication and promote cell and tissue damage. For instance, in Herpes Simplex Virus (HSV) infection, heparanase upregulation, often mediated by NF-κB mechanisms, facilitates the cleavage of HS chains, supporting viral pathogenesis and release mdpi.comfrontiersin.org. Similarly, heparanase plays a role in the pathogenesis of Human Papillomavirus (HPV) infection nih.gov. Heparanase upregulation and downstream gene regulation are likely mechanisms of viral pathogenicity, as heparanase can dampen the host's antiviral defense response while simultaneously enhancing viral virulence mdpi.com.
Bacterial Infections: In Helicobacter pylori infection, heparanase expression has been correlated with poor patient survival mdpi.com. Heparanase may also contribute to the pathogenesis of other bacterial infections, such as those caused by Pseudomonas aeruginosa and Staphylococcus aureus, which interact with and induce shedding of HSPGs to promote bacterial pathogenesis mdpi.com.
Inflammation: Heparanase contributes to inflammatory processes in host-microbe interactions by facilitating the recruitment of immune cells and releasing pro-inflammatory mediators mdpi.commdpi.comnih.govdiva-portal.orgfrontiersin.org.
Biotechnological Applications Research and Engineering of Ec 4.2.2.8
Development of EC 4.2.2.8 as an Enzymatic Tool for Glycosaminoglycan Analysis and Engineering
This compound is widely utilized as a precise enzymatic tool for the structural analysis and, indirectly, the engineering of glycosaminoglycans, primarily heparan sulfate (B86663). Its utility stems from its specific substrate recognition and the nature of its catalytic action.
Application in Glycosaminoglycan Analysis
Heparin-sulfate lyase (this compound) specifically cleaves the glycosidic linkages between N-acetyl-D-glucosamine and uronate residues within heparan sulfate chains portlandpress.comtheses.frwikipedia.orggenome.jp. This specificity allows for the targeted depolymerization of HS, yielding unsaturated oligosaccharide products that possess a characteristic UV absorbance at 232 nm, enabling their detection and quantification prtr-es.esnih.govneb.com. This enzymatic degradation is a fundamental step in the structural elucidation of heparan sulfate, including the determination of its disaccharide composition and sulfation patterns acs.orgnih.govdiva-portal.orgnih.gov.
The enzyme is particularly effective in confirming the presence of heparan sulfate in biological samples due to its highly selective action prtr-es.es. It preferentially degrades low-sulfated and glucuronic acid (GlcA)-rich regions of heparan sulfate nih.govresearchgate.net. A key characteristic of this compound is its limited or no activity against other major glycosaminoglycans, such as hyaluronic acid, chondroitin (B13769445) sulfate, dermatan sulfate, and keratan (B14152107) sulfate prtr-es.esacs.org. This distinct specificity makes it an essential reagent for differentiating and analyzing HS in complex biological mixtures.
Table 1: Substrate Specificity of this compound
| Substrate Type | Reactivity with this compound | Key Characteristics | References |
| Heparan Sulfate | High | Cleaves N-acetyl-D-glucosamine and uronate linkages; prefers low-sulfated, GlcA-rich regions. | portlandpress.comtheses.frwikipedia.orggenome.jpprtr-es.esneb.comnih.govresearchgate.net |
| Heparin | Limited/Variable | Generally less active than on HS, but some variants may show activity. | neb.comnih.gov |
| Hyaluronic Acid | No | Not a substrate. | prtr-es.esacs.org |
| Chondroitin Sulfate | No | Not a substrate. | prtr-es.esacs.org |
| Dermatan Sulfate | No | Not a substrate. | acs.org |
| Keratan Sulfate | No | Not a substrate. | acs.org |
Role in Glycosaminoglycan Engineering
While this compound is primarily an analytical tool, its ability to precisely depolymerize heparan sulfate is indirectly crucial for GAG engineering efforts. By providing detailed structural information on heparan sulfate chains, the enzyme facilitates the understanding of structure-function relationships, which is a prerequisite for designing and engineering GAGs with desired biological activities diva-portal.orgscielo.brpnas.org. For instance, the controlled enzymatic degradation of heparin and heparan sulfate by heparinases, including this compound, is a method for producing low molecular weight heparins (LMWHs) nih.govtaylorandfrancis.comnih.gov. LMWHs are engineered forms of heparin with improved anticoagulant properties and pharmacokinetic profiles, and their production often relies on enzymatic methods due to milder conditions and stronger selectivity compared to chemical methods nih.govpnas.orgtaylorandfrancis.com.
Rational Design and Directed Evolution Strategies for Modifying this compound Specificity and Efficiency
Enzyme engineering, encompassing rational design and directed evolution, offers powerful strategies to modify the properties of enzymes like this compound, enhancing their specificity, efficiency, and stability for various applications frontiersin.orgnobelprize.orgacs.orgillinois.edu.
Rational Design
Rational design involves making targeted modifications to an enzyme's structure based on a detailed understanding of its structure-function relationship nih.govfrontiersin.orgmdpi.com. This approach typically utilizes computational tools and site-directed mutagenesis to introduce specific amino acid changes aimed at improving catalytic activity, substrate specificity, or stability nih.govfrontiersin.orgmdpi.com. While specific examples of rational design directly applied to this compound are limited in the provided literature, the principles are broadly applicable to polysaccharide lyases. For example, rational protein engineering has been successfully applied to other heparinases, such as heparinase I, to improve specific activity for heparin degradation by analyzing protein structure, hydrogen bonds, and ionic bonds researchgate.net. These strategies, which involve identifying key residues in the active site or substrate-binding regions, could similarly be employed to tailor the activity of this compound towards specific heparan sulfate structures or to enhance its catalytic efficiency.
Directed Evolution
Directed evolution mimics natural selection in a laboratory setting to evolve enzymes with improved or novel functions without requiring detailed structural knowledge nobelprize.orgillinois.edu. This iterative process involves creating a library of enzyme variants through random mutagenesis or recombination, followed by high-throughput screening or selection for desired properties such as enhanced activity, altered substrate specificity, or increased stability nobelprize.orgacs.orgillinois.edunih.gov. Although direct examples of directed evolution specifically targeting this compound are not extensively documented in the provided search results, the methodology is a proven strategy for enzyme optimization. For instance, directed evolution has been successfully used to enhance the thermostability and catalytic efficiency of other enzymes while maintaining substrate specificity acs.orgnih.gov. Given the structural complexity and heterogeneity of heparan sulfate, directed evolution could be a valuable approach to develop this compound variants with tailored specificities for particular sulfation patterns or disaccharide sequences within HS, or to improve its robustness for industrial conditions.
Immobilization Techniques and Bioreactor Design for this compound in Industrial Bioprocessing
Immobilization of enzymes, including this compound, is a critical strategy in industrial bioprocessing to enhance their operational stability, reusability, and facilitate product separation nih.govnih.govresearchgate.net.
Immobilization Techniques
Enzyme immobilization involves confining enzymes to an inert support, allowing for their continuous use and easier recovery from reaction mixtures nih.govnih.govresearchgate.net. Common immobilization techniques include adsorption, covalent binding, entrapment, encapsulation, and cross-linking nih.govnih.govresearchgate.netresearchgate.net. These methods offer advantages such as increased enzyme stability, reusability, and simplified downstream processing, leading to more cost-effective industrial applications nih.govnih.govresearchgate.net.
For this compound (heparinase III), immobilization has been successfully demonstrated. For example, immobilized high-performance heparin lyase III has been developed for the efficient preparation of low molecular weight heparin acs.org. This highlights the practical application of immobilizing this compound for industrial processes. Studies on other heparinases, such as heparinase I, have shown that immobilization can alter enzyme properties, including pH and temperature optima, and influence the size of the degradation products, potentially yielding longer oligosaccharides nih.gov. These findings suggest that the chosen immobilization method can be optimized to achieve desired product profiles for this compound.
Bioreactor Design
Bioreactors provide controlled environments for biological reactions, including the production of enzymes or the enzymatic conversion of substrates researchgate.netnzytech.comfrontiersin.org. For industrial bioprocessing involving this compound, bioreactor design is crucial for optimizing efficiency and productivity. Bioreactors containing immobilized heparinases, a class that includes this compound, have been developed for applications such as deheparinizing blood and for the depolymerization of heparin to produce LMWHs mdpi.com.
Key considerations in bioreactor design include vessel geometry, agitation, aeration, and precise control over parameters such as temperature, pH, and dissolved oxygen levels researchgate.netnzytech.comfrontiersin.org. Stirred-tank bioreactors are commonly used for cultivating microorganisms that produce enzymes like this compound, offering controlled agitation and precise variable control for optimal growth and production frontiersin.org. The use of different bioreactor conditions can also influence the characteristics of the glycosaminoglycan products, as observed in studies on the production of bioengineered heparan sulfate Current time information in Brisbane, AU.. This indicates that bioreactor design and operating conditions can be tailored to optimize both the production of this compound and its subsequent application in enzymatic conversions.
Application of this compound in Biomass Conversion and Biorefining Research
While polysaccharide lyases, as a broader enzyme class (EC 4.2.2.-), are recognized for their role in biomass degradation and are implicit in diverse biochemical processes including the breakdown of C-6 carboxylated polysaccharides in various organisms portlandpress.comtheses.fr, the specific enzyme this compound (heparin-sulfate lyase) primarily acts on heparan sulfate. Heparan sulfate is a glycosaminoglycan predominantly found in animal tissues and extracellular matrices nih.govscielo.brresearchgate.net. Therefore, the direct application of this compound in the conversion of plant-based biomass or in biorefining research, which typically focuses on lignocellulosic or algal biomass, is not a primary area of its utility. Its highly specific substrate, heparan sulfate, limits its direct involvement in the breakdown of plant polysaccharides for biofuel or biochemical production.
Strategies for High-Throughput Screening and Discovery of Novel this compound Variants
High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large libraries of enzyme variants or potential inhibitors, enabling the discovery of novel enzymes with desired properties or the optimization of existing ones illinois.edunih.govnih.gov.
Strategies for High-Throughput Screening
For this compound and other heparanases, HTS methods are crucial for identifying variants with improved catalytic activity, altered substrate specificity, or enhanced stability. One effective strategy involves the non-reducing end labeling of heparan sulfate via click chemistry, followed by a high-throughput ELISA (Enzyme-Linked Immunosorbent Assay) assay nih.gov. This method allows for sensitive and reproducible detection of heparanase activity, making it suitable for screening large libraries of drug candidates or enzyme variants nih.gov.
Another advanced approach for assaying heparan sulfate levels, which could involve this compound for sample preparation, is automated high-throughput mass spectrometry (HT-MS/MS) nih.gov. This system integrates a solid phase extraction robot, allowing for rapid sample processing and enabling the screening of a vast number of samples with high sensitivity and specificity nih.gov. These HTS platforms are instrumental in accelerating the discovery and development of improved this compound variants.
Discovery of Novel this compound Variants
The discovery of novel enzyme variants, including those of this compound, often involves screening diverse microbial genomes or environmental metagenomes for genes encoding enzymes with desired activities. New variants of heparinase III (this compound) have been identified from various bacterial strains, such as Bacteroides stercoris, Bacteroides thetaiotaomicron, and Pedobacter heparinus nzytech.com. These discoveries often reveal enzymes with distinct substrate preferences or improved characteristics. For instance, the identification of exolytic heparinases from bacterial genomes, which sequentially release unsaturated disaccharides, represents a significant advancement in the understanding and application of heparin-degrading enzymes, potentially including novel this compound-like activities nih.govresearchgate.netresearchgate.net. Such discoveries provide new tools for the structural and functional studies of heparan sulfate chains and open avenues for novel biotechnological applications.
Future Directions and Emerging Research Avenues for Ec 4.2.2.8
Integration of Omics Data for Systems-Level Understanding of EC 4.2.2.8 Pathways
The integration of various "omics" data, including genomics, transcriptomics, proteomics, glycomics, and metabolomics, is proving instrumental in achieving a comprehensive, systems-level understanding of this compound and its associated pathways. neb.comfrontiersin.orgnih.govnih.goviarc.fr Glycomics, which focuses on the intricate structures and functions of glycans, is particularly relevant as these are products of biosynthetic pathways influenced by the proteome. neb.comnih.gov By integrating glycomics with other omics disciplines, researchers can gain deeper insights into how cellular pathways operate and respond to disease states. neb.com
For this compound, this multi-omics approach enables the elucidation of its precise role within the broader context of heparan sulfate (B86663) biosynthesis, modification, and degradation. A systems biology perspective, integrating data from literature and affinity proteomics, can reveal highly interconnected networks of heparin/heparan sulfate-interacting proteins, linking them to various physiological and pathological processes. nih.govnih.gov Computational tools and methodologies are actively being developed for multi-omics data integration, employing statistical methods, machine learning, and network-based approaches to unravel complex biological questions, identify molecular mechanisms, classify samples, and predict phenotypes. frontiersin.orgmdc-berlin.deufz.de Furthermore, proteoglycomics, a specialized "omics" field, combines the proteomics of protein cores with the glycomics of glycosaminoglycan (GAG) chains to identify new proteoglycans, catalog GAG substitution patterns, quantify proteoglycans, and investigate structure-function relationships. enzyme-database.org this compound (heparinase III) is a key tool in these analyses, used to generate unsaturated uronic acid residues from heparan sulfate for structural characterization. enzyme-database.org
Exploration of Novel this compound Sources and their Unique Enzymatic Characteristics
While this compound (heparin-sulfate lyase) is traditionally sourced from Flavobacterium heparinum (now Pedobacter heparinus), the search for novel sources with distinct enzymatic characteristics is an active area of research. neb.comkrackeler.comnih.gov For instance, a unique heparinase III isolated from a Gram-negative soil bacterium exhibited notable differences in molecular mass (94 kDa compared to 43 kDa for F. heparinum heparinase I), isoelectric point (pI 9.2 vs. 8.5), Km, kcat, activation energy, and optimal pH (7.6 vs. 6.5) and temperature (45°C vs. 37°C). researchgate.netnih.gov
Marine bacteria represent another promising frontier for discovering novel heparinases. For example, a new enzyme, PCHepII, identified in the genome of the marine bacterium Puteibacter caeruleilacunae, demonstrated efficient degradation capabilities and favorable enzymatic properties, with optimal activity observed at 20°C. researchgate.net Although its specific EC number was not explicitly stated in the context of this search, it was discussed alongside heparinase III as an enzyme capable of degrading heparan sulfate. researchgate.net The human gut microbiota, particularly Bacteroides species, are also being explored for novel thermostable heparinases that exhibit high enzymatic activity and thermal stability. mdpi.com These investigations into diverse microbial sources suggest the potential for identifying this compound variants with unique substrate specificities, such as those influenced by 6-O and 3-O sulfation on glucosamine (B1671600) residues, which can inhibit enzyme activity. uu.nl
The table below summarizes some comparative enzymatic characteristics of Heparinase III from different sources:
| Characteristic | Heparinase III from Flavobacterium heparinum (typical) neb.comkrackeler.comresearchgate.netresearchgate.net | Heparinase III from Gram-negative soil bacterium (novel) researchgate.netnih.gov | Marine Heparinase (PCHepII) researchgate.net |
| Molecular Mass | 70.8 kDa or 73.202 Da | 94 kDa | Not specified as this compound |
| Isoelectric Point (pI) | 9.6–9.9 or 9.9–10.1 | 9.2 | Not specified as this compound |
| Optimal pH | 7.0–8.0 or 7.5 ± 0.1 | 7.6 | Not specified as this compound |
| Optimal Temperature | 30°C or 30 ± 0.5°C | 45°C | 20°C |
Development of Advanced Biosensors and Detection Methods Based on this compound Activity
The activity of this compound can be harnessed for the development of advanced biosensors and detection methods. Biosensors, which integrate a biological component with a physicochemical detector, are crucial for detecting chemical substances. mdpi.com
One qualitative, sensitive, and straightforward method for detecting heparinase activity involves using tris(2,2′-bipyridine) ruthenium (II) (Rubipy) fluorescence in conjunction with polyacrylamide gel electrophoresis. researchgate.net This technique allows for the densitometric analysis of the fluorescence intensity of heparin-containing bands to determine enzyme activity. researchgate.net Enzymatic methods employing heparinases, including this compound, are indispensable for the structural investigation of heparins and low molecular weight heparins (LMWH). frontiersin.org Furthermore, liquid chromatography-mass spectrometry (LC-MS/MS) can be utilized to profile the oligosaccharide chains generated by heparinase digestion, aiding in the detailed analysis of LMWHs. researchgate.net
While not directly using this compound as the sensing element, surface plasmon resonance (SPR) biosensors are employed to study interactions between proteins and heparin/glycosaminoglycans (GAGs), where the enzymatic modification of GAGs by enzymes like heparinase III can influence these interactions. oup.commdpi.com A fundamental detection principle relies on the fact that this compound generates unsaturated uronic acid residues, which exhibit a characteristic UV absorption at 232 nm, providing a convenient and quantifiable method for detecting enzymatic degradation products. researchgate.net
Unresolved Questions and Key Challenges in Heparin-Sulfate Lyase Research
Despite significant progress, several unresolved questions and key challenges persist in heparin-sulfate lyase research. The inherent complexity and heterogeneity of heparan sulfate (HS) structures pose a considerable challenge, as HS contains approximately 20 unique disaccharides with varying structural and chemical compositions, leading to variable catalytic efficiencies of heparinase III at different sites. uu.nlnih.govnih.gov
A major technical hurdle is the difficulty in comparing published results derived from diverse assay systems for heparinase activity, underscoring the need for standardized and reproducible assays to facilitate further progress in the field. mdpi.com The specific regulation and function of HS sulfated epitopes in crucial developmental processes, such as branching morphogenesis, remain largely unanswered. nih.gov Furthermore, observed differences in substrate specificities among heparinase III enzymes from various sources necessitate further investigation to fully comprehend their actions against heparan sulfate. uu.nl The precise role of heparan sulfate in the adult brain and its implications for human neurological and mental disorders also represent an unresolved research area. pnas.org Another complex question revolves around the interplay between the network of proteins that interact with HS/heparin and the role of cations in modulating HS activity. nih.gov Additionally, understanding the exact mechanisms by which heparinase III influences syndecan-1 shedding and other non-enzymatic functions presents ongoing challenges. nih.gov
Potential for Synthetic Biology Approaches in this compound Engineering
Synthetic biology offers a powerful framework for engineering this compound to achieve enhanced or novel functionalities. This discipline leverages engineering principles, including standardization, modularity, and abstraction, to design and construct new biological parts or modify existing biological systems. nih.govmdpi.comnih.gov
Within this paradigm, synthetic biology can facilitate the engineering of new enzymes or the introduction of novel enzymatic activities. nih.gov For this compound (heparin-sulfate lyase), this could involve targeted engineering to improve its catalytic properties, enhance its stability under various conditions, or alter its substrate specificity for tailored applications. The successful application of enzyme engineering to heparan sulfate 2-O-sulfotransferase to improve its catalytic efficiency demonstrates the feasibility of such approaches for related enzymes. acs.org
Genetic engineering of mammalian cells to precisely tune heparan sulfate biosynthesis also presents opportunities for creating customized HS for specific biomedical applications, indirectly highlighting the importance of enzymes like this compound in HS modification and degradation. researchgate.net Synthetic biology can further enable the creation of entirely new metabolic pathways, potentially integrating this compound into novel biosynthetic or degradation routes for specific industrial or therapeutic purposes. nih.gov The adoption of well-characterized standard biological parts and modular cloning systems, such as MoClo, can significantly streamline the engineering process for enzymes and complex pathways. nih.gov Ultimately, the goal is to develop biological systems with customized functions, including those capable of producing or modifying chemicals, where this compound can serve as a crucial enzymatic component in the modification of heparan sulfate. uu.nl Protein engineering, a core aspect of synthetic biology, is poised to enhance the robustness and efficiency of polysaccharide lyases, including heparin lyases, for various applications. mdc-berlin.de
Q & A
Basic Research Questions
Q. How can researchers accurately assay the activity of EC 4.2.2.8 in vitro?
- Methodological Answer : Use spectrophotometric methods to measure product formation (e.g., unsaturated uronides) at 235 nm. Ensure negative controls (e.g., substrate-only samples) and positive controls (e.g., purified enzyme standards) are included. Validate results with kinetic time-course experiments and replicate assays to confirm linearity of activity. Pre-test and post-test designs with control groups can minimize confounding variables .
Q. What are essential controls for this compound inhibition studies?
- Methodological Answer : Include (1) a no-enzyme control to rule out non-enzymatic substrate degradation, (2) a no-inhibitor control to establish baseline activity, and (3) a known inhibitor (e.g., saccharic acid 1,4-lactone) to validate assay sensitivity. Use dose-response curves to calculate IC50 values and assess competitive vs. non-competitive inhibition mechanisms .
Q. Which statistical methods are appropriate for analyzing variability in this compound activity data?
- Methodological Answer : Calculate mean ± standard deviation (SD) across replicates. Use ANOVA to compare activity under different conditions (e.g., pH, temperature). For non-normal distributions, apply non-parametric tests (e.g., Kruskal-Wallis). Ensure reliability via Cronbach’s alpha if using multiple assay batches .
Advanced Research Questions
Q. How can contradictions in kinetic data for this compound under varying substrate concentrations be resolved?
- Methodological Answer : Employ factorial design (e.g., 2x2 matrix testing substrate concentration × pH) to isolate interactive effects . Validate data against theoretical models (e.g., Michaelis-Menten with substrate inhibition terms). Use Bayesian statistics to quantify uncertainty in parameter estimates and reconcile discrepancies with prior literature .
Q. What methodologies integrate computational modeling with experimental data to study this compound’s substrate specificity?
- Methodological Answer : Combine molecular docking simulations (e.g., AutoDock Vina) with mutagenesis experiments. Validate predicted binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference computational predictions with enzymatic activity assays under controlled conditions to refine models .
Q. How can factorial design optimize experiments studying multiple variables (e.g., temperature, ionic strength) on this compound stability?
- Methodological Answer : Use a full factorial design (e.g., 3 levels × 4 factors) to assess main and interaction effects. Apply response surface methodology (RSM) to identify optimal conditions. Validate predictions with confirmatory experiments and use principal component analysis (PCA) to reduce dimensionality in multi-variable datasets .
Data Management & Reproducibility
Q. What are best practices for ensuring reproducibility in this compound activity assays?
- Methodological Answer : Standardize protocols using guidelines like MIASE (Minimum Information About a Simulation Experiment). Document raw data, instrument settings, and environmental conditions (e.g., temperature logs) in appendices. Share datasets via repositories (e.g., Zenodo) with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .
Theoretical & Conceptual Frameworks
Q. How can researchers align this compound studies with existing theoretical models of polysaccharide lyase mechanisms?
- Methodological Answer : Map experimental findings (e.g., catalytic residues identified via site-directed mutagenesis) to conserved domains in structural databases (e.g., CAZy). Use phylogenetic analysis to compare this compound with homologs and test hypotheses about evolutionary divergence. Reference conceptual frameworks like the "retaining vs. inverting" mechanism for glycoside hydrolases/lyases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
